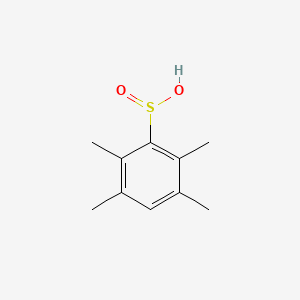![molecular formula C9H6ClN3S B2988010 7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole CAS No. 1356928-66-9](/img/structure/B2988010.png)
7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole is a heterocyclic compound that belongs to the class of triazolobenzothiazoles. These compounds are characterized by a triazole ring fused to a benzothiazole moiety. The presence of both nitrogen and sulfur atoms in the ring structure imparts unique chemical and biological properties to this compound.
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to interact with a variety of enzymes and receptors .
Mode of Action
It’s worth noting that triazole compounds, due to their hydrogen bond accepting and donating characteristics, can make specific interactions with different target receptors . This allows them to exhibit a wide range of biological activities.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the action on phospholipase A2, an enzyme that catalyzes the release of arachidonic acid from cell membrane phospholipids .
Pharmacokinetics
The compound’s solubility and partition coefficient, which can influence its bioavailability, may be estimated using computational methods .
Result of Action
Compounds with similar structures have been reported to exhibit anti-inflammatory and analgesic activities . They have also been found to induce apoptosis in certain cell lines .
生化学分析
Biochemical Properties
7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues . Additionally, this compound can bind to and inhibit cholinesterase, which is important in neurotransmission . These interactions suggest that this compound could be useful in treating conditions like glaucoma and Alzheimer’s disease, where these enzymes play a critical role.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can modulate gene expression, leading to either the upregulation or downregulation of specific genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with carbonic anhydrase involves the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . Similarly, its inhibition of cholinesterase involves binding to the enzyme’s active site, blocking the breakdown of acetylcholine and thereby enhancing cholinergic transmission . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of target enzymes and prolonged modulation of gene expression . These findings suggest that the compound could have lasting therapeutic effects in vivo.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings underscore the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450s play a key role in its biotransformation, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments . These interactions are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications, such as phosphorylation, can further regulate its localization and activity within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorobenzothiazole with methyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
化学反応の分析
Types of Reactions: 7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base such as triethylamine at elevated temperatures.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted triazolobenzothiazoles with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes
類似化合物との比較
- 7-Chloro-1-methyl-5-phenyl-1,2,4-triazolo[4,3-a]quinoline
- 5-Chloro-1,2,4-triazolo[4,3-a]pyridine
- 7-(4-Chlorophenyl)-5-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine
Comparison: Compared to similar compounds, 7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and biological activity. The benzothiazole moiety also contributes to its distinct properties, making it a valuable compound in various research applications .
特性
IUPAC Name |
6-chloro-8-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3S/c1-5-2-6(10)3-7-8(5)13-4-11-12-9(13)14-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZUMUOXOQDFKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N3C=NN=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
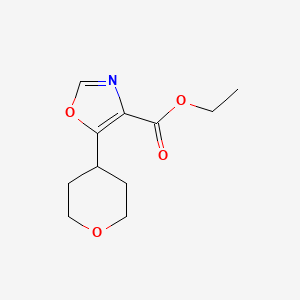
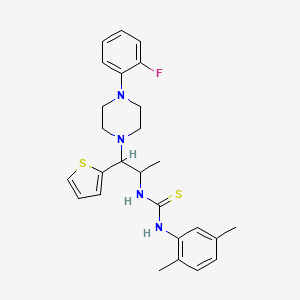
![6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2987931.png)
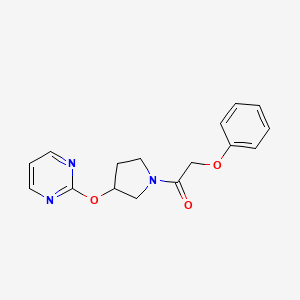
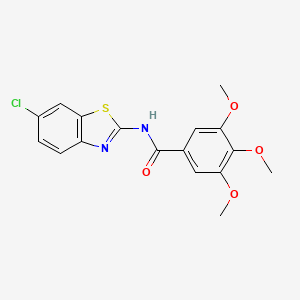
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2987936.png)
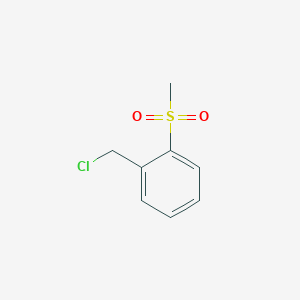
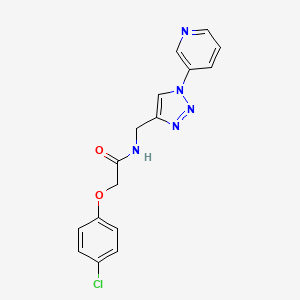
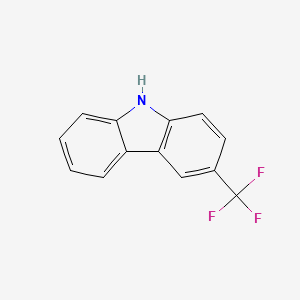
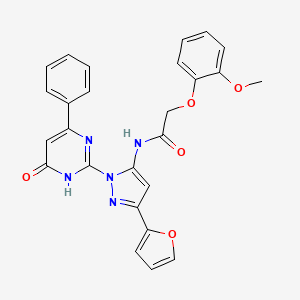
![2-[3-(4-chlorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2987945.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2987946.png)
![1-[(4-fluorophenyl)methoxy]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2987947.png)
